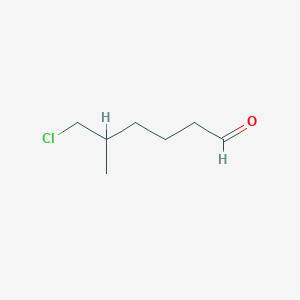

6-Chloro-5-methylhexanal

描述

Contextualizing Halogenated Aldehydes in Modern Synthetic Chemistry

Halogenated aldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. The incorporation of a halogen atom, such as chlorine, into an aldehyde structure significantly influences its chemical behavior. numberanalytics.com Halogenation can enhance the reactivity of a molecule, rendering it a valuable intermediate for subsequent chemical transformations. numberanalytics.com

In modern synthetic chemistry, halogenated aldehydes are employed in a variety of reactions. For instance, α-halogenated aldehydes and ketones can be synthesized from their parent molecules and are useful in creating α,β-unsaturated carbonyls. libretexts.org These reactions are fundamental in the construction of diverse molecular frameworks. The introduction of a halogen can also modify the physical and biological properties of a compound, a principle that is widely applied in the development of pharmaceuticals and materials science. numberanalytics.com

Historical Perspectives on Chloro-Aldehyde Chemistry and its Evolution

The study of chloro-aldehydes has a rich history intertwined with the development of organic synthesis. One of the earliest and most well-known examples is chloroacetaldehyde (B151913) (ClCH₂CHO). nih.govwikipedia.org This bifunctional molecule has been a key precursor in the synthesis of many heterocyclic compounds, including aminothiazoles. nih.govwikipedia.org Notably, this reaction was historically significant in the production of sulfathiazole, one of the pioneering sulfa drugs. nih.govwikipedia.org

The evolution of chloro-aldehyde chemistry has been marked by the development of more sophisticated and selective halogenation methods. Early methods often involved direct chlorination, which could lack selectivity. numberanalytics.com Over time, a deeper understanding of reaction mechanisms, such as the role of enol intermediates in the α-halogenation of aldehydes, has allowed for greater control over the position of halogenation. libretexts.org Modern techniques may utilize reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid for more precise and efficient chlorination of aldehydes. organic-chemistry.orgacs.org

Fundamental Chemical Characteristics Relevant to Research Applications

The chemical properties of 6-Chloro-5-methylhexanal are dictated by its functional groups: the aldehyde and the chloro-substituent. The aldehyde group is characterized by a carbonyl center (C=O) that is electrophilic and susceptible to nucleophilic attack. allen.in This allows for a range of reactions, including oxidation to form the corresponding carboxylic acid (6-chloro-5-methylhexanoic acid) and reduction to the primary alcohol (6-chloro-5-methylhexanol). smolecule.com

The chlorine atom, being an electronegative element, introduces a dipole moment into the molecule and can act as a leaving group in nucleophilic substitution reactions. The position of the chlorine atom relative to the aldehyde group is crucial in determining its reactivity and the types of products that can be formed.

Due to its dual functionality, this compound holds potential as an intermediate in the synthesis of more complex molecules, possibly for applications in pharmaceuticals or agricultural chemicals. smolecule.com The reactivity of the aldehyde can be harnessed for chain extension or the introduction of new functional groups, while the chloro-substituent provides a handle for further synthetic modifications.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 65885-31-6 |

| Molecular Formula | C₇H₁₃ClO |

| InChI | InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |

| InChIKey | XFPNFGARFIACSM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCC=O)CCl |

Data sourced from PubChem. nih.gov

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 148.63 g/mol |

| XLogP3-AA (LogP) | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 148.0654927 Da |

| Monoisotopic Mass | 148.0654927 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 9 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

65885-31-6 |

|---|---|

分子式 |

C7H13ClO |

分子量 |

148.63 g/mol |

IUPAC 名称 |

6-chloro-5-methylhexanal |

InChI |

InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |

InChI 键 |

XFPNFGARFIACSM-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCC=O)CCl |

产品来源 |

United States |

Synthetic Methodologies for 6 Chloro 5 Methylhexanal and Precursors

Direct Halogenation Strategies

Direct halogenation of an aldehyde precursor presents significant challenges regarding regioselectivity. The inherent reactivity of the aldehyde functional group and its alpha-protons often directs reactions to positions other than the desired C-6 position.

Chlorination of 5-Methylhexanal (B128087)

The direct chlorination of 5-methylhexanal to produce 6-chloro-5-methylhexanal is a synthetically challenging transformation. The primary difficulty lies in achieving chlorination at the C-6 position while the more reactive C-2 (alpha) position is present. Organocatalytic methods, which are highly effective for the enantioselective α-chlorination of aldehydes, typically utilize enamine catalysis. organic-chemistry.orgorganic-chemistry.org In this approach, the aldehyde reacts with a chiral secondary amine catalyst to form an enamine intermediate. This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to deliver the chlorine atom to the alpha-carbon. organic-chemistry.orgorganic-chemistry.org

For example, the use of catalysts like L-proline amides or diphenylpyrrolidine derivatives with NCS can yield α-chloro aldehydes in high yields and enantioselectivities. organic-chemistry.org However, this well-established reactivity at the alpha position makes selective chlorination at the remote, unactivated C-6 position via an ionic pathway highly improbable.

Alternative strategies, such as free-radical chlorination, could theoretically introduce a chlorine atom at various positions on the alkyl chain. However, this method typically lacks selectivity and would result in a complex mixture of monochlorinated and polychlorinated isomers, rendering it unsuitable for the specific synthesis of this compound. A more plausible route involves the synthesis and subsequent oxidation of 6-chloro-5-methylhexan-1-ol, thereby circumventing the challenges of direct aldehyde chlorination.

Mechanistic Investigations of Regioselective Chlorination

Mechanistic studies of aldehyde chlorination overwhelmingly focus on the activation of the alpha position. In organocatalytic α-chlorination, the reaction proceeds through a defined pathway involving charged intermediates. nih.gov The key enamine intermediate, formed from the aldehyde and a secondary amine catalyst, is nucleophilic at the α-carbon. This nucleophilicity drives the reaction with an electrophilic chlorine source. nih.gov The facial selectivity of the enamine's attack on the chlorinating agent is controlled by the chiral environment of the catalyst, leading to high enantioselectivity. nih.govnih.gov

The mechanism for this transformation is distinct from pathways that would be required for chlorination at other positions. The high selectivity for the alpha position is a direct consequence of the electronic properties of the enamine intermediate. Therefore, these mechanistic investigations underscore why direct and selective chlorination of 5-methylhexanal at the C-6 position is not a feasible synthetic route using common ionic chlorination methods.

Carbon-Carbon Bond Forming Approaches

Given the difficulties of direct chlorination, the synthesis of the this compound carbon skeleton is more effectively approached by building the precursor aldehyde through established carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation Routes to Hexanal (B45976) Scaffolds

The aldol condensation is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.org This strategy can be employed to construct the carbon backbone of hexanal derivatives.

For instance, the industrial synthesis of 2-ethyl-1-hexanol begins with the aldol self-condensation of butanal to form 2-ethyl-2-hexenal, which is subsequently reduced. libretexts.orgpressbooks.pub A similar strategy could be envisioned to create the 5-methylhexanal scaffold. However, a direct route using aldol condensation is complex. A crossed aldol condensation, where two different aldehydes react, often leads to a mixture of four products, making it synthetically challenging unless one of the aldehydes lacks α-hydrogens. wikipedia.org While not a direct route to 5-methylhexanal itself, the aldol reaction is a fundamental method for building the requisite carbon chain length found in hexanal scaffolds.

| Reactant(s) | Catalyst/Conditions | Initial Product | Final Product Example | Reference |

|---|---|---|---|---|

| Butanal (self-condensation) | Potassium Hydroxide | 2-Ethyl-2-hexenal | 2-Ethyl-1-hexanol (after reduction) | libretexts.org, pressbooks.pub |

| Hexanal (self-condensation) | Sulphided NiMo/γ-Al2O3 | 2-Butyl-2-octenal | 5-Methyl-undecane (after hydrogenation) | confis.cz |

| Propanal and Benzaldehyde | Base (e.g., NaOH) | 3-Phenyl-2-methyl-2-propenal | Cinnamaldehyde derivative | wikipedia.org |

Hydroformylation Techniques for Aldehyde Generation

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes. wikipedia.orglibretexts.org The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a transition metal catalyst in the presence of carbon monoxide and hydrogen gas at elevated temperature and pressure. wikipedia.org

This technique is highly suitable for generating the 5-methylhexanal precursor from an appropriate alkene. The hydroformylation of 4-methyl-1-pentene (B8377) would yield a mixture of two isomeric aldehydes: the desired linear product, 5-methylhexanal, and the branched product, 2,4-dimethylpentanal.

The regioselectivity of the reaction can be controlled by the choice of catalyst and ligands. Cobalt catalysts were used historically, but modern processes often employ rhodium complexes with phosphine (B1218219) ligands, which can provide high selectivity for the linear aldehyde under milder conditions. mt.com

| Catalyst System | Typical Ligand | Pressure | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Cobalt Carbonyl (HCo(CO)4) | None | 100-300 atm | 110-180 °C | Original industrial process | libretexts.org |

| Rhodium Carbonyl (e.g., HRh(CO)(PPh3)3) | Triphenylphosphine (B44618) (TPP) | 5-20 atm | 80-120 °C | High selectivity for linear aldehydes, milder conditions | mt.com |

| Shell Process (Cobalt-based) | Phosphine ligands | 4-8 MPa (40-80 atm) | 150-190 °C | Good selectivity for linear products used for detergents | wikipedia.org |

Wacker-Type Oxidations for Aldehyde-Selective Formation

The Wacker oxidation is a palladium-catalyzed process for oxidizing alkenes. The traditional Wacker-Tsuji reaction converts terminal alkenes into methyl ketones (Markovnikov selectivity) using a palladium(II) chloride catalyst and a copper(II) chloride co-oxidant in aqueous media. alfa-chemistry.comlibretexts.org

While the classic Wacker process is not suitable for producing aldehydes from terminal alkenes, significant progress has been made in developing aldehyde-selective (anti-Markovnikov) Wacker-type oxidations. acs.org These modified procedures are crucial for synthesizing aldehydes from readily available alkenes. The key to reversing the regioselectivity often involves changing the reaction conditions or the catalytic system to favor the formation of the aldehyde over the ketone.

For example, Grubbs and coworkers reported an efficient aldehyde-selective Wacker oxidation of aryl-substituted olefins using a PdCl₂(MeCN)₂ catalyst with 1,4-benzoquinone (B44022) (BQ) as an oxidant in tert-butanol (B103910) (t-BuOH). organic-chemistry.org Mechanistic studies suggest that for certain systems, a heterobimetallic Pd-Cu complex and a 1,2-hydride shift mechanism can favor aldehyde formation. acs.org Applying such a modified Wacker-type oxidation to a substrate like 5-methyl-1-hexene (B1630410) could provide a route to the desired 5-methylhexanal precursor.

| Reaction Type | Catalyst System | Typical Substrate | Major Product | Key Condition/Reagent | Reference |

|---|---|---|---|---|---|

| Classic Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Terminal Alkene | Methyl Ketone | Aqueous solvent (e.g., DMF/H₂O) | alfa-chemistry.com |

| Aldehyde-Selective Oxidation | PdCl₂(MeCN)₂, 1,4-benzoquinone | Aryl-substituted Olefin | Aldehyde | t-BuOH solvent | organic-chemistry.org |

| Aldehyde-Selective Oxidation (Mechanistic Study) | Pd-Cu heterobimetallic complexes | Unbiased Alkene | Aldehyde | Nitrite co-catalyst | acs.org |

Redox-Mediated Synthesis Pathways

Redox-mediated reactions form the cornerstone of the synthetic approaches to this compound, primarily involving the oxidation of a primary alcohol or the transformation of an alkene.

Oxidation of Functionalized Hexanol Precursors

The most direct route to this compound involves the oxidation of its corresponding primary alcohol, 6-chloro-5-methylhexan-1-ol. The presence of a chlorine atom within the molecule necessitates the use of mild and chemoselective oxidizing agents to prevent unwanted side reactions. Two particularly effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. studysmarter.co.ukgoogle.com This method is renowned for its mild reaction conditions, typically conducted at low temperatures (around -78 °C), which effectively minimizes over-oxidation to the carboxylic acid and is compatible with a wide array of functional groups, including halides. google.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. google.com

Alternatively, the Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent to achieve the same conversion. prepchem.comwikipedia.org DMP offers several advantages, including neutral pH conditions, room temperature operation, and high yields with a simplified workup. wikipedia.org Its high chemoselectivity makes it an excellent choice for oxidizing alcohols in the presence of sensitive functionalities. wikipedia.org

A plausible synthetic route to the necessary precursor, 6-chloro-5-methylhexan-1-ol, starts from γ-valerolactone. Treatment of γ-valerolactone with an excess of a Grignard reagent, such as methylmagnesium bromide, results in the formation of 5-methyl-1,5-hexanediol. prepchem.com Subsequently, selective monochlorination of the primary hydroxyl group over the tertiary hydroxyl group is required. This can be a challenging transformation, but reagents like aluminum chloride (AlCl₃) have been shown to selectively chlorinate benzylic alcohols, suggesting potential for selective chlorination of primary alcohols under specific conditions. scirp.org Other methods for selective chlorination of primary alcohols in the presence of other hydroxyl groups often involve protection-deprotection strategies or the use of specific reagents that favor reaction at the less sterically hindered site. wikipedia.org

Table 1: Key Reagents for the Oxidation of 6-chloro-5-methylhexan-1-ol

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine | Low temperature (-78 °C), Anhydrous | Mild, High yield, Avoids over-oxidation, Tolerates halides |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, Neutral pH | Mild, High yield, Simple workup, Chemoselective |

Selective Oxidation of Alkene Precursors via Hydroboration-Oxidation

An alternative strategy for the synthesis of 6-chloro-5-methylhexan-1-ol, the immediate precursor to the target aldehyde, involves the hydroboration-oxidation of 6-chloro-5-methylhex-1-ene. This two-step process is a cornerstone of anti-Markovnikov alcohol synthesis.

The first step, hydroboration , involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of the alkene. chemicalbook.com Boron adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. chemicalbook.com To enhance regioselectivity, especially with substrates that have substituents near the double bond, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. scirp.org

Once 6-chloro-5-methylhexan-1-ol is obtained, it can be oxidized to this compound using the methods described in the previous section (Swern or Dess-Martin oxidation).

Vapor Phase Hydrogenation Methods in Aldehyde Synthesis

While vapor phase hydrogenation is a powerful industrial technique, it is primarily employed for the reduction of aldehydes to alcohols, the reverse of the desired synthesis. This process typically involves passing the aldehyde vapor over a heterogeneous catalyst, such as a transition metal on a solid support, in the presence of hydrogen gas. While not a direct method for the synthesis of this compound, understanding the principles of vapor phase hydrogenation provides insight into the stability and reactivity of aldehydes under various catalytic conditions.

Advanced Chemo- and Regioselective Synthesis Strategies

The synthesis of a molecule with multiple functional groups like this compound often requires advanced chemo- and regioselective strategies to ensure the desired outcome.

For instance, in the synthesis of the precursor 5-methyl-1,6-hexanediol, the chemoselective reaction of a Grignard reagent with a lactone is a key step. The high reactivity of the organometallic reagent towards the ester functionality allows for the formation of the diol in good yield. prepchem.com

Furthermore, the selective chlorination of the primary alcohol in 5-methyl-1,6-hexanediol presents a significant challenge in regioselectivity. The inherent difference in steric hindrance between the primary and tertiary hydroxyl groups can be exploited. Reagents and conditions must be carefully chosen to favor the formation of the desired primary chloride. While direct selective chlorination can be difficult, protection of the more reactive primary alcohol, followed by chlorination of the tertiary alcohol and subsequent deprotection, offers a potential, albeit longer, synthetic route. The synthesis of sucralose, which involves the selective chlorination of three specific hydroxyl groups in sucrose, demonstrates the feasibility of such selective transformations in complex molecules. wikipedia.org

In the context of the hydroboration-oxidation pathway, the choice of the borane reagent is crucial for achieving high regioselectivity. The use of bulky boranes, which are more sensitive to steric hindrance, can significantly enhance the preference for addition to the terminal carbon of the alkene, leading to a higher yield of the desired primary alcohol. scirp.org

Chemical Reactivity and Derivatization of 6 Chloro 5 Methylhexanal

Aldehyde Functional Group Transformations

The reactivity of the aldehyde functional group in 6-chloro-5-methylhexanal is characteristic of aliphatic aldehydes. The carbonyl carbon is sp² hybridized and susceptible to attack by nucleophiles, while the aldehydic proton can be abstracted under certain conditions. The following sections detail the principal transformations of this functional group.

Aldehydes are readily oxidized to carboxylic acids by a wide range of oxidizing agents. This transformation is a fundamental reaction in organic synthesis. For this compound, this reaction would yield 6-chloro-5-methylhexanoic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The reaction generally proceeds with high efficiency.

For instance, the oxidation of an aldehyde to a carboxylic acid using potassium permanganate in a basic solution is a common laboratory procedure. The reaction involves the attack of the permanganate ion on the aldehyde, followed by the formation of a manganate ester which then hydrolyzes to the carboxylate. Acidification of the reaction mixture subsequently yields the carboxylic acid.

| Oxidizing Agent | Typical Solvent(s) | Typical Reaction Conditions | Expected Product | Representative Yield (%) |

| Potassium Permanganate (KMnO₄) | Water, Acetone | Basic (NaOH or KOH), 0 °C to room temp. | 6-chloro-5-methylhexanoic acid | 85-95 |

| Chromic Acid (H₂CrO₄) | Acetone, Water | Acidic (H₂SO₄), 0-35 °C | 6-chloro-5-methylhexanoic acid | 80-90 |

| Silver Oxide (Ag₂O) | Water, Ethanol | Ammoniacal solution (Tollens' reagent) | 6-chloro-5-methylhexanoic acid | >90 (qualitative) |

Note: The yields presented are representative for the oxidation of simple aliphatic aldehydes and are intended for illustrative purposes.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 6-chloro-5-methylhexan-1-ol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol. libretexts.org Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup. libretexts.org

Catalytic hydrogenation, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for the reduction of aldehydes.

| Reducing Agent | Typical Solvent(s) | Typical Reaction Conditions | Expected Product | Representative Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | 6-chloro-5-methylhexan-1-ol | 90-98 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux, followed by workup | 6-chloro-5-methylhexan-1-ol | 90-95 |

| Hydrogen (H₂) with Metal Catalyst | Ethanol, Ethyl acetate | Room temperature to moderate pressure | 6-chloro-5-methylhexan-1-ol | 85-95 |

Note: The yields presented are representative for the reduction of simple aliphatic aldehydes and are intended for illustrative purposes.

One of the most characteristic reactions of aldehydes is nucleophilic addition to the carbonyl group. The partially positive carbonyl carbon is an electrophile that readily reacts with a wide variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield the final alcohol product.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that react efficiently with aldehydes to form new carbon-carbon bonds. almerja.comlibretexts.org The reaction of this compound with a Grignard or organolithium reagent would result in the formation of a secondary alcohol after an acidic workup. libretexts.orgucalgary.ca

A critical consideration in this reaction is the potential for the organometallic reagent to react with the alkyl chloride functionality. However, the aldehyde is significantly more electrophilic than the primary alkyl chloride, so chemoselective addition to the carbonyl group is generally expected, especially at low temperatures.

| Organometallic Reagent | Typical Solvent(s) | Typical Reaction Conditions | Expected Product (after workup) | Representative Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether, THF | 0 °C to room temperature | 7-chloro-6-methylheptan-2-ol | 80-90 |

| n-Butyllithium (n-BuLi) | Diethyl ether, Hexane | -78 °C to 0 °C | 7-chloro-6-methyldecan-5-ol | 75-85 |

| Phenylmagnesium bromide (PhMgBr) | Diethyl ether, THF | 0 °C to room temperature | 1-phenyl-6-chloro-5-methylhexan-1-ol | 80-90 |

Note: The yields presented are representative for the reaction of simple aliphatic aldehydes with organometallic reagents and are intended for illustrative purposes.

Aldehydes react with primary amines (RNH₂) and related nitrogen nucleophiles like hydrazine (B178648) (H₂NNH₂) to form imines (Schiff bases) and hydrazones, respectively. libretexts.org These reactions typically occur under mildly acidic conditions and involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgbrainkart.com

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water that is formed. libretexts.org

| Nitrogen Nucleophile | Typical Solvent(s) | Typical Reaction Conditions | Expected Product | Representative Yield (%) |

| Aniline (PhNH₂) | Ethanol, Toluene | Mild acid catalyst (e.g., acetic acid), reflux | N-(6-chloro-5-methylhexylidene)aniline | 70-85 |

| Hydrazine (H₂NNH₂) | Ethanol | Room temperature to reflux | This compound hydrazone | 80-90 |

| Hydroxylamine (HONH₂) | Ethanol, Water | Mildly acidic or basic | This compound oxime | 85-95 |

Note: The yields presented are representative for the reaction of simple aliphatic aldehydes with nitrogen nucleophiles and are intended for illustrative purposes.

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. libretexts.orgwikipedia.org This reaction proceeds through a hemiacetal intermediate. libretexts.org The formation of acetals is a reversible process, and the equilibrium is typically shifted towards the acetal by removing water from the reaction mixture. libretexts.org

Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde in the presence of aqueous acid. masterorganicchemistry.com This property makes acetals excellent protecting groups for aldehydes during reactions that would otherwise affect the carbonyl group. Cyclic acetals, formed with diols such as ethylene glycol, are particularly stable and commonly used. libretexts.org

| Alcohol/Diol | Typical Solvent(s) | Typical Reaction Conditions | Expected Product | Representative Yield (%) |

| Methanol (excess) | Methanol | Anhydrous acid catalyst (e.g., HCl, TsOH) | 1,1-dimethoxy-6-chloro-5-methylhexane | 80-90 |

| Ethylene glycol | Toluene | Anhydrous acid catalyst, Dean-Stark trap | 2-(5-chloro-4-methylpentyl)-1,3-dioxolane | 85-95 |

Note: The yields presented are representative for the acetal formation of simple aliphatic aldehydes and are intended for illustrative purposes.

Due to a lack of specific research data on "this compound" in publicly available scientific literature, a detailed article on its specific chemical reactivity and derivatization cannot be generated. The requested sections require in-depth experimental findings, kinetic data, and reaction yields that are not documented for this particular compound.

General principles of organic chemistry can predict the theoretical reactivity of its constituent functional groups (an aldehyde and a secondary chloroalkane). However, without specific studies on "6--Chloro-5-methylhexanal," any discussion on the interplay between these groups, chemoselectivity, and specific reaction pathways (SN1/SN2, E1/E2, cyanohydrin formation) would be purely speculative and not based on the "detailed research findings" required.

Therefore, it is not possible to provide a scientifically accurate and authoritative article that adheres to the user's strict outline and content requirements for this specific compound.

Stereochemical Aspects in 6 Chloro 5 Methylhexanal Chemistry

Enantioselective and Diastereoselective Synthetic Approaches

The creation of the chiral center at the C-5 position of 6-Chloro-5-methylhexanal, bearing a chlorine atom, is a pivotal step that dictates the stereochemical outcome of subsequent reactions. The primary methods to achieve this enantioselectively involve the asymmetric α-chlorination of the parent aldehyde, 5-methylhexanal (B128087).

Organocatalytic Methodologies for Chiral α-Haloaldehydes

The direct, enantioselective α-chlorination of aldehydes using organocatalysis has emerged as a powerful tool for the synthesis of chiral α-chloroaldehydes. nih.govorganic-chemistry.org This approach avoids the use of metallic reagents, offering a greener and often more practical alternative. The reaction typically involves the activation of the aldehyde by a chiral secondary amine catalyst to form a nucleophilic enamine intermediate, which then reacts with an electrophilic chlorine source.

Pioneering work in this area has demonstrated that catalysts such as L-proline amides and chiral pyrrolidines can effectively catalyze the α-chlorination of various aliphatic aldehydes with high enantioselectivity. nih.govnih.gov For instance, the reaction of octanal, an analogue of 5-methylhexanal, with N-chlorosuccinimide (NCS) in the presence of a chiral imidazolidinone catalyst has been shown to produce the corresponding α-chloroaldehyde in high yield and enantiomeric excess (ee). nih.gov

| Aldehyde Substrate | Catalyst | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Octanal | (2R,5R)-Diphenylpyrrolidine | NCS | 85 | 92 | nih.gov |

| Hexanal (B45976) | L-Proline amide | NCS | 99 | 90 | nih.gov |

| 3-Phenylpropanal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Perchlorinated quinone | 86 | 97 | nih.gov |

Based on these findings, it is highly probable that the asymmetric α-chlorination of 5-methylhexanal using a suitable chiral organocatalyst would provide access to enantiomerically enriched (R)- or (S)-6-Chloro-5-methylhexanal. The choice of catalyst and reaction conditions would be crucial in achieving high stereocontrol.

Asymmetric Induction in Nucleophilic Additions (e.g., Cornforth's Model)

Once the chiral α-chloroaldehyde is formed, the stereochemical outcome of nucleophilic additions to the carbonyl group is of significant interest. The presence of the adjacent stereocenter containing an electronegative chlorine atom strongly influences the facial selectivity of the attack. The Cornforth model is a classical rationalization for predicting the stereoselectivity of nucleophilic additions to α-heteroatom-substituted carbonyl compounds. organicchemistrydata.org

The model posits that the carbonyl group and the C-Cl bond align in an anti-periplanar fashion to minimize dipole-dipole repulsion. The nucleophile then attacks from the face opposite to the largest substituent on the chiral α-carbon. researchgate.net In the case of this compound, the largest group would be the isobutyl group.

| α-Chloroaldehyde | Nucleophile | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Chlorobutanal | n-BuMgBr | anti | - | sfu.ca |

| (S)-2-Chloropropanal | Allylboronate | anti | >95:5 | researchgate.net |

The application of Cornforth's model suggests that nucleophilic addition to an enantiomerically pure this compound would proceed with high diastereoselectivity, affording predominantly the anti addition product. This has been experimentally verified for a range of similar α-chloroaldehydes and various nucleophiles. researchgate.netsfu.ca

Chiral Auxiliary Strategies in the Synthesis of Derivatives

An alternative to direct asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of derivatives of this compound, a chiral auxiliary could be attached to the parent molecule, 5-methylhexanal, for instance, by forming a chiral enamine or a chiral acetal. Subsequent chlorination would then be directed by the chiral auxiliary. More commonly, a chiral auxiliary is employed in reactions of a pre-formed racemic or achiral substrate.

A relevant example involves the synthesis of derivatives of 5-methylhexanal where a chiral prolinol ether acts as an auxiliary to control the stereochemistry of a subsequent coupling reaction. thieme-connect.comgrafiati.com In this study, 5-methylhexanal was coupled with an (S)-configured N-propargylprolinol ether, leading to a mixture of diastereomeric propargyl alcohol derivatives. thieme-connect.com

While this example does not involve the direct synthesis of this compound, it highlights a viable strategy where a chiral auxiliary attached to a derivative of 5-methylhexanal can be used to control the stereochemistry of subsequent bond formations.

Development of Chiral Separation and Purity Assessment Methods

The analysis of the enantiomeric and diastereomeric purity of this compound and its derivatives is crucial. The primary techniques for this purpose are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). capes.gov.brhplc.today

Direct analysis of α-chloroaldehydes by chiral GC can be challenging due to their potential instability on the column. sfu.ca A common strategy to overcome this is to convert the aldehyde into a more stable derivative, such as an alcohol or an ester, prior to analysis. For example, the enantiomeric excess of α-chlorododecanal was successfully determined after reduction to the corresponding alcohol and subsequent esterification to the benzoate (B1203000) ester, which was then separated by chiral HPLC. sfu.ca

| Compound | Analytical Method | Stationary Phase | Mobile Phase/Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| α-Chlorododecanal benzoate | Chiral HPLC | Not specified | 0.5% IPA in Hexane | Baseline separation of enantiomers | sfu.ca |

| Various chiral compounds | Chiral GC | Rt-βDEXsm | Varied | Separation of multiple enantiomers | gcms.cz |

For the chiral separation of this compound, a similar derivatization strategy would likely be necessary. The aldehyde could be reduced to 6-chloro-5-methylhexan-1-ol, which could then be analyzed directly by chiral GC or further derivatized to an ester for chiral HPLC analysis. The selection of the chiral stationary phase and the chromatographic conditions would be critical for achieving baseline separation of the enantiomers.

Advanced Applications of 6 Chloro 5 Methylhexanal in Complex Molecule Synthesis

6-Chloro-5-methylhexanal as a Versatile Synthetic Building Block

This compound, with the chemical formula C₇H₁₃ClO, possesses two key reactive centers: the aldehyde group and the carbon-chlorine bond. smolecule.comnih.gov The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions, while the chlorine atom can be displaced through nucleophilic substitution or participate in various coupling reactions. This dual functionality allows for a diversity-oriented synthesis approach, where a single starting material can be elaborated into a wide array of more complex molecules. nih.gov

The reactivity of this compound can be selectively controlled, enabling chemists to target either the aldehyde or the chlorinated center independently. For instance, the aldehyde can be protected while modifications are made at the chloro-substituted carbon, or a Grignard reagent can be added to the aldehyde, followed by a subsequent reaction involving the chlorine atom. This strategic manipulation of its reactive sites makes this compound a highly valuable intermediate in multi-step synthetic sequences.

Table 1: Key Reactions of this compound's Functional Groups

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Oxidation | 6-Chloro-5-methylhexanoic acid smolecule.com |

| Reduction | 6-Chloro-5-methylhexanol smolecule.com | |

| Nucleophilic Addition | Substituted secondary alcohols smolecule.com | |

| Aldol (B89426) Condensation | β-hydroxy aldehydes, α,β-unsaturated aldehydes | |

| Carbon-Chlorine Bond | Nucleophilic Substitution | Ethers, amines, azides, etc. |

| Grignard Formation | Grignard reagent for C-C bond formation |

Synthesis of Natural Product Analogues (e.g., Nucleoside Analogues, Carbohydrate Mimics, Polyketides)

The structural features of this compound make it a promising starting material for the synthesis of analogues of several classes of natural products.

Nucleoside Analogues and Carbohydrate Mimics: Chlorinated aldehydes are valuable precursors in the synthesis of glycomimetics, which are compounds that mimic the structure of carbohydrates. nih.gov The stereoselective synthesis of these mimics often relies on aldol reactions of α-chloroaldehydes. brittonsfu.com While this compound is not an α-chloroaldehyde, its structure can be strategically modified to participate in similar synthetic pathways. For example, it could be used to construct acyclic fragments that are later cyclized to form iminosugars or carbasugars, which are important classes of carbohydrate mimics with potential therapeutic applications. nih.govbrittonsfu.com The synthesis of nucleoside analogues, which are crucial in antiviral and anticancer therapies, can also benefit from chiral building blocks derived from functionalized aldehydes. beilstein-journals.orgepfl.charkat-usa.org The chiral center at the 5-position of this compound can be exploited to introduce stereochemical diversity in the synthesis of these complex molecules.

Polyketides: Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov Their biosynthesis involves the sequential condensation of small carboxylic acid units. nih.gov Synthetic chemists often employ building blocks that can be iteratively coupled to construct the polyketide backbone. This compound, after conversion to a suitable derivative such as a β-keto phosphonate (B1237965) or a vinyl iodide, could serve as a six-carbon building block in the convergent synthesis of complex polyketide fragments. The methyl branch and the chloro-substituent offer opportunities for further functionalization, leading to the creation of novel polyketide analogues with potentially enhanced or new biological properties.

Precursor in Pharmaceutical Intermediates and Lead Compound Synthesis

The potential for this compound to serve as an intermediate in the synthesis of more complex molecules makes it a compound of interest in pharmaceutical development. smolecule.com Branched-chain aldehydes, in general, are utilized in the production of pharmaceutical intermediates. The reactivity of this compound allows for its incorporation into larger, more complex scaffolds that are the basis for many drug discovery programs.

For instance, the aldehyde functionality can be used to introduce the molecule into a larger structure via reactions like the Wittig or Horner-Wadsworth-Emmons olefination, while the chloro group can be converted to other functionalities such as an amine or a thiol, which are common in many biologically active compounds. The lipophilic nature of the hexyl chain can also be advantageous in modulating the pharmacokinetic properties of a potential drug candidate.

Research and Development in Agrochemicals and Pesticides through Derivatization

Derivatives of this compound have potential applications as agrochemicals or pesticides due to their inherent reactivity. smolecule.com The synthesis of various pesticides and herbicides often involves chlorinated intermediates. The structural motif of this compound could be elaborated to produce compounds with insecticidal, herbicidal, or fungicidal properties. For example, reaction of the aldehyde with a substituted hydrazine (B178648) could yield hydrazones, a class of compounds known to exhibit pesticidal activity. Similarly, the chlorine atom could be displaced by a phenoxide or a heterocyclic thiol to generate new derivatives for screening in agrochemical assays.

Contributions to Materials Science: Derivatization for Polymer and Coating Applications

Aldehyde-functionalized molecules can be valuable in materials science, particularly in the development of polymers and coatings. The aldehyde group can participate in cross-linking reactions, for instance, with polyols or polyamines, to form stable polymer networks. googleapis.comgoogle.com this compound offers the potential to create functionalized polymers. The chloro-substituent can be retained in the polymer backbone to impart specific properties, such as flame retardancy or altered solubility. Alternatively, it could be used as a handle for post-polymerization modification, allowing for the attachment of other functional groups to the polymer chain. In the area of coatings, aldehydes can react with components like polyhydrazides to form durable cross-linked films. google.comgoogle.com The incorporation of the this compound moiety could influence the adhesion, flexibility, and chemical resistance of the resulting coating.

Exploratory Research in Flavor and Fragrance Compound Derivatization

Aldehydes are a well-established class of compounds in the flavor and fragrance industry. smolecule.comnih.gov While the sensory properties of this compound itself are not extensively documented, its structural relatives, such as 5-methylhexanal (B128087), are known to be used as flavoring agents. mdpi.comchembk.com The derivatization of this compound opens up avenues for the creation of novel flavor and fragrance compounds. For example, reduction of the aldehyde to the corresponding alcohol, 6-Chloro-5-methylhexanol, and subsequent esterification could lead to a range of esters with potentially interesting and unique aroma profiles. The presence of the chlorine atom might also contribute to novel sensory characteristics not found in its non-chlorinated counterparts.

Theoretical and Computational Studies of 6 Chloro 5 Methylhexanal

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Chloro-5-methylhexanal. These calculations can predict the molecule's most stable three-dimensional structures and the distribution of electrons within it.

Electronic structure analysis provides information on the distribution of charge and the nature of the chemical bonds. The electronegative chlorine and oxygen atoms create a polarized molecule. The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, a key aspect of its reactivity. nih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the charge distribution and orbital interactions within the molecule. core.ac.uk

Table 1: Representative Calculated Conformational and Electronic Properties of an Aldehyde

This table presents illustrative data based on calculations for similar aldehydes to demonstrate the type of information obtained from quantum chemical calculations.

| Property | Calculated Value | Method |

| Relative Energy of Conformer 1 | 0.00 kcal/mol | DFT/B3LYP/6-31G |

| Relative Energy of Conformer 2 | 1.52 kcal/mol | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G* |

| NBO Charge on Carbonyl Carbon | +0.45 e | NBO Analysis |

| NBO Charge on Carbonyl Oxygen | -0.55 e | NBO Analysis |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms by identifying transition states and intermediates. For this compound, several reaction types are of interest.

For instance, in Lewis acid-catalyzed reactions, computational studies can model the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.govnih.gov DFT calculations can determine the activation barriers for subsequent steps, such as nucleophilic addition or cyclization, providing a rationale for observed product distributions. nih.govnih.gov In the case of this compound, intramolecular reactions, such as cyclization to form a cyclic ether, are plausible. Computational modeling can predict the feasibility and stereochemical outcome of such reactions. nih.gov

Similarly, the mechanism of organocatalyzed reactions, such as aldol (B89426) additions or reductions, can be investigated. mdpi.com These studies often reveal the crucial role of the catalyst in stabilizing transition states and controlling stereoselectivity. mdpi.comrsc.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Aldehyde Reaction

This table provides an example of how computational chemistry can be used to compare different reaction pathways.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Computational Method |

| Intramolecular Cyclization | TS1 | 25.4 | DFT (wB97XD/6-311G(d,p)) |

| Intermolecular Aldol Addition | TS2 | 18.2 | DFT (wB97XD/6-311G(d,p)) |

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling

QSRR and QSSR models are statistical tools that correlate molecular descriptors with experimental reactivity or selectivity data. nih.govrsc.org While specific QSRR/QSSR models for this compound have not been reported, the principles of this methodology can be applied.

To develop such a model, a dataset of related aldehydes with known reactivity in a particular reaction would be required. nih.govrsc.org Molecular descriptors for each aldehyde, including electronic (e.g., atomic charges, orbital energies), steric (e.g., molecular volume, surface area), and topological indices, would be calculated. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that predicts reactivity based on these descriptors. researchgate.netnih.gov Such a model could then be used to predict the reactivity of this compound.

Table 3: Example of Molecular Descriptors Used in QSAR/QSRR Models for Aldehydes

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | LUMO Energy | Relates to electrophilicity and susceptibility to nucleophilic attack |

| Steric | Molecular Volume | Influences accessibility of the reaction center |

| Topological | Wiener Index | Describes molecular branching and size |

| Hydrophobicity | LogP | Important for reactions in multiphase systems |

Molecular Dynamics Simulations for Reactivity and Interaction Insights

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment, such as solvent molecules or catalysts. arxiv.org

For this compound, MD simulations could be used to explore its conformational landscape in solution, revealing the most populated conformers and the rates of interconversion between them. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. rsc.org Simulations can also model the diffusion and interaction of the aldehyde with other reactants or a catalyst in a reaction mixture, providing a more dynamic picture of the reaction environment than static quantum chemical calculations. techscience.com For instance, MD simulations can show how the aldehyde approaches and binds to the active site of a catalyst.

Table 4: Representative Data from a Molecular Dynamics Simulation of an Aldehyde in Water

| Property | Simulated Value | Simulation Details |

| Average End-to-End Distance | 5.8 Å | 100 ns simulation, AMBER force field |

| Solvent Accessible Surface Area | 250 Ų | 100 ns simulation, AMBER force field |

| Radial Distribution Function g(r) of Water around Carbonyl Oxygen | Peak at 2.8 Å | 100 ns simulation, AMBER force field |

Computational Design of Novel Catalytic Systems for this compound Transformations

Computational chemistry plays a vital role in the rational design of new catalysts. pnnl.gov By understanding the mechanism of a desired transformation of this compound, new catalysts can be designed in silico to lower the activation energy of the rate-determining step or to favor the formation of a specific product.

For example, if a specific stereoisomer is the desired product of a reaction, a chiral catalyst can be computationally designed to have a binding pocket that preferentially accommodates the transition state leading to that isomer. nih.gov DFT calculations can be used to screen a library of potential catalyst candidates by calculating the transition state energies for the reaction with each catalyst. rsc.org This allows for the most promising candidates to be identified for experimental synthesis and testing, saving significant time and resources. Computational studies have been instrumental in designing catalysts for a wide range of aldehyde transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. chemrxiv.orgacs.org

Table 5: Illustrative Computational Screening of Catalysts for an Aldehyde Reaction

| Catalyst Candidate | Calculated Activation Energy (kcal/mol) | Predicted Selectivity (Product A:B) |

| Catalyst 1 | 22.5 | 50:50 |

| Catalyst 2 (Designed) | 15.8 | 95:5 |

| Catalyst 3 | 19.1 | 80:20 |

Analytical Methodologies in 6 Chloro 5 Methylhexanal Research

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural elucidation of 6-chloro-5-methylhexanal would rely on a combination of spectroscopic techniques. However, specific spectral data for this compound are not published in major chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the compound's carbon skeleton and the position of its functional groups. For analogous structures like 5-methylhexanal (B128087) derivatives, the aldehyde proton typically appears as a doublet in the ¹H NMR spectrum between δ 9.5–10 ppm. The methyl groups would likely produce signals in the upfield region of the spectrum. google.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an aldehyde like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1720–1740 cm⁻¹. The presence of C-H bonds in the alkyl chain would result in stretching vibrations around 2850-2960 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (148.63 g/mol ). nih.gov The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Alpha-cleavage next to the carbonyl group and at the carbon-chlorine bond would also be anticipated.

Chromatographic Methods for Separation, Identification, and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. While specific methods for this compound are not detailed, general approaches for aldehydes and halogenated compounds are well-established.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a standard method for analyzing volatile and semi-volatile organic compounds, including halogenated aldehydes. sfrbm.org The choice of the GC column is critical for achieving good separation. For polar compounds like aldehydes, polar or intermediate-polarity columns are typically used. sigmaaldrich.com The retention time of this compound would depend on the specific column and temperature program used. For complex samples, two-dimensional gas chromatography (GC×GC) could offer enhanced resolution. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of aldehydes. Due to the weak UV absorbance of simple aliphatic aldehydes, they are often derivatized prior to analysis to enhance detection. acs.org A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored and UV-active hydrazones. These derivatives can then be separated using reversed-phase HPLC columns, such as C18 columns. acs.org

Chiral Analysis Techniques for Enantiomeric Excess Determination

The carbon atom at position 5 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), or the ratio of these enantiomers, is critical in many applications.

Chiral Gas Chromatography (GC): Chiral GC is a direct method for separating enantiomers. This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to different retention times. gcms.cz The selection of the appropriate chiral column and temperature programming is crucial for achieving baseline separation of the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a chiral stationary phase to resolve enantiomers. This method can be used for both analytical and preparative-scale separations.

NMR Spectroscopy with Chiral Derivatizing Agents: An indirect method for determining enantiomeric excess involves the use of chiral derivatizing agents. The enantiomers of this compound can be reacted with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by standard NMR spectroscopy, allowing for the calculation of the original enantiomeric excess.

Emerging Trends and Future Research Directions

Sustainable Synthesis of Halogenated Aldehydes

The chemical industry's shift towards environmental stewardship has put a spotlight on the synthesis of halogenated compounds. Future research will prioritize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. royalsocietypublishing.orgrroij.com This involves a fundamental rethinking of classical halogenation and oxidation reactions.

The synthesis of 6-Chloro-5-methylhexanal and other halogenated aldehydes is being re-evaluated through the lens of the 12 Principles of Green Chemistry. These principles advocate for practices like waste prevention, maximizing atom economy, and using safer solvents and reagents. royalsocietypublishing.orgopenstax.org

Key green chemistry principles applicable to halogenated aldehyde synthesis include:

Atom Economy : Traditional syntheses often use stoichiometric reagents, leading to significant waste. acs.org Future methods will focus on catalytic approaches that maximize the incorporation of all reactant atoms into the final product. rroij.comacs.org For instance, the deoxygenative halogenation of alcohols or aldehydes using a system like Ph₃P/XCH₂CH₂X (where X is a halogen) is effective but requires excess reagents. researchgate.netacs.org Greener alternatives aim to use catalytic amounts of activators.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and recycled. rroij.com The development of robust, selective, and recyclable catalysts for the chlorination of specific positions on an alkyl chain, like that in 5-methylhexanal (B128087), is a significant research goal.

Safer Solvents and Auxiliaries : Many halogenation reactions employ hazardous chlorinated solvents. royalsocietypublishing.org Research is shifting towards the use of safer alternatives like water, ionic liquids (ILs), or even solvent-free conditions. royalsocietypublishing.orgliv.ac.uk Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. liv.ac.uk

Design for Energy Efficiency : Minimizing the energy requirements of chemical processes is crucial. openstax.org This involves designing reactions that can be conducted at ambient temperature and pressure, potentially through photocatalysis or biocatalysis.

| Green Chemistry Principle | Application in Halogenated Aldehyde Synthesis |

| 1. Prevent Waste | Designing syntheses that generate minimal by-products. openstax.org |

| 2. Maximize Atom Economy | Using catalytic reactions over stoichiometric ones to incorporate more reactant atoms into the product. acs.org |

| 5. Safer Solvents | Replacing hazardous solvents like dichloromethane (B109758) with water or ionic liquids. royalsocietypublishing.orgacs.org |

| 8. Reduce Derivatives | Avoiding the use of protecting groups through highly selective catalysts, such as enzymes. acs.org |

| 9. Use Catalysis | Employing catalysts to reduce energy consumption and waste. rroij.com |

Biocatalytic Approaches for this compound Production and Transformation

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing high selectivity under mild conditions. nih.govwiley.com The use of enzymes or whole-cell systems for the synthesis and transformation of halogenated aldehydes is a rapidly growing field.

For a molecule like this compound, biocatalysis could be applied in several ways:

Production : Oxidoreductases, such as alcohol dehydrogenases (ADHs), could be used for the selective oxidation of the corresponding alcohol, 6-chloro-5-methylhexanol, to the aldehyde. acs.org This avoids the use of heavy metal oxidants. Alternatively, aldehyde dehydrogenases (ALDHs) offer excellent chemoselectivity for the reverse reaction, the reduction of carboxylic acids, or the oxidation of aldehydes to carboxylic acids, depending on the desired product and reaction conditions. nih.gov

Transformation : Enzymes can be used to transform the aldehyde into other valuable chiral molecules. For example, ene-reductases can selectively reduce C=C double bonds in unsaturated aldehydes, while alcohol dehydrogenases can reduce the carbonyl group to a primary alcohol with high stereoselectivity. acs.orgmdpi.com Halohydrin dehalogenases are particularly relevant as they can catalyze the substitution of a halogen atom, opening pathways to new functionalized derivatives. acs.org A multi-enzyme system developed by Codexis for the synthesis of a chiral intermediate for atorvastatin (B1662188) showcases the industrial potential of this approach, combining an ADH with a halohydrin dehalogenase. acs.org

| Enzyme Family | Potential Application for this compound |

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction to 6-chloro-5-methylhexanol or oxidation of the alcohol to the aldehyde. acs.org |

| Aldehyde Dehydrogenases (ALDHs) | Selective oxidation to 6-chloro-5-methylhexanoic acid. nih.gov |

| Ene-Reductases | Reduction of C=C bonds if an unsaturated analogue were synthesized. acs.org |

| Halohydrin Dehalogenases | Replacement of the chlorine atom with other functional groups (e.g., -OH, -CN). acs.org |

Novel Reactivity Pathways and Synthetic Innovations

Research into the reactivity of halogenated aldehydes is uncovering new synthetic pathways and innovations. acs.org The α-halogenation of aldehydes is a well-known reaction, but modern chemistry seeks more selective and efficient methods. acs.orglibretexts.org

Future innovations may include:

Deoxygenative Halogenation : An efficient method for converting alcohols and aldehydes directly into halogenated compounds involves using a reagent system like triphenylphosphine (B44618) (Ph₃P) combined with a 1,2-dihaloethane (e.g., 1,2-dichloroethane). researchgate.netacs.org This approach is notable for its mild conditions and broad substrate scope, making it attractive for complex syntheses. acs.org

Flow Chemistry : Continuous flow synthesis offers improved safety, efficiency, and scalability compared to batch processes. Its application to the synthesis of aldehydes and their derivatives is an area of active research.

Photocatalysis and Electrosynthesis : These methods use light or electrical energy to drive chemical reactions, often under very mild conditions, providing new avenues for selective halogenation and other transformations.

Metal-Free Catalysis : To avoid issues with toxic or expensive transition metals, there is a growing interest in organocatalysis and other metal-free approaches for aldehyde functionalization. au.dk Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules from simple precursors. au.dk

Development of Functional Materials Incorporating this compound Derivatives

The unique reactivity of the aldehyde and chloro- functionalities in this compound makes its derivatives potential building blocks for new functional materials. The aldehyde group can participate in polymerization and cross-linking reactions, while the chlorine atom can serve as a site for further modification or impart specific properties to a material.

Potential future applications include:

Bioactive Polymers : Derivatives of this compound could be incorporated into polymer backbones or used as pendant groups to create materials with antimicrobial or antifouling properties. The halogen atom can enhance biological activity.

Specialty Agrochemicals : The structure of this compound suggests its derivatives could be investigated as potential pesticides or herbicides, where the halogen often plays a key role in the molecule's efficacy. smolecule.com

Advanced Resins and Coatings : The ability of aldehydes to react with phenols, ureas, or melamines could be exploited to create new resins. The presence of a chloroalkyl side chain could improve properties like flame retardancy or adhesion.

Molecular-Level Biological Interactions of Halogenated Aldehydes

Understanding how halogenated aldehydes interact with biological macromolecules is crucial for designing new drugs and for assessing toxicity. tandfonline.commdpi.com Aldehydes are inherently reactive and can interact with biological nucleophiles like the amino groups in proteins and DNA. mdpi.comnumberanalytics.com

Key areas of future research include:

Halogen Bonding : Beyond simple steric and electronic effects, the halogen atom itself can participate in specific non-covalent interactions known as halogen bonds. pnas.org A halogen bond is a short, directional interaction between a covalently bound halogen (like the chlorine in this compound) and a Lewis base, such as an oxygen or nitrogen atom in a protein or nucleic acid. pnas.org These interactions are increasingly recognized as important in ligand-protein binding and can contribute significantly to binding affinity and specificity. pnas.org

Covalent Adduct Formation : Aldehydes can form covalent bonds with biological molecules, such as Schiff bases with lysine (B10760008) residues or Michael adducts with cysteine residues in proteins. numberanalytics.com These modifications can alter protein structure and function, leading to either therapeutic effects or toxicity. tandfonline.comnumberanalytics.com

Metabolic Pathways : Investigating the metabolic fate of this compound is essential. Enzymes like aldehyde dehydrogenases (ALDHs) are responsible for detoxifying aldehydes by oxidizing them to less reactive carboxylic acids. tandfonline.com Understanding how the chloro- and methyl-substituents affect the rate and pathway of metabolism will be critical for any potential biological application. Anaerobic microorganisms have been shown to transform various halogenated aromatic aldehydes through reduction and other processes, highlighting the importance of considering environmental and metabolic transformations. asm.org

| Interaction Type | Biological Target | Potential Consequence |

| Halogen Bond | Carbonyl oxygen, hydroxyl groups, or charged carboxylates in proteins/nucleic acids. pnas.org | Enhanced ligand binding affinity and specificity. pnas.org |

| Schiff Base Formation | Amino groups (e.g., lysine residues) in proteins. numberanalytics.com | Alteration of protein function, potential immunogenicity. |

| Michael Addition | Nucleophilic groups (e.g., cysteine residues) in proteins. numberanalytics.com | Enzyme inhibition, cellular stress. |

| Metabolic Oxidation | Aldehyde Dehydrogenase (ALDH) enzymes. tandfonline.com | Detoxification to 6-chloro-5-methylhexanoic acid or other metabolites. |

常见问题

Q. How can researchers optimize the synthesis of 6-Chloro-5-methylhexanal to improve yield and purity?

Methodological Answer: Optimize reaction parameters such as temperature (50–70°C for chlorination), solvent polarity (e.g., dichloromethane for better intermediate stability), and catalyst selection (e.g., Lewis acids like AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography with silica gel . Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, focusing on characteristic peaks for the aldehyde proton (δ 9.5–10.5 ppm) and chlorine-substituted methyl groups. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl stretches (~1700 cm⁻¹) and mass spectrometry (MS) for molecular ion validation . Cross-reference with GC retention indices for purity assessment .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the aldehyde group. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and track degradation products via LC-MS. Avoid aqueous environments to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use NIOSH-certified respirators for volatile organic compounds, nitrile gloves resistant to chlorinated aldehydes, and chemical splash goggles. Perform reactions in fume hoods with secondary containment trays. Refer to SDS guidelines for spill management and emergency response .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be systematically resolved?

Methodological Answer: Employ kinetic studies (e.g., variable-temperature NMR) to identify intermediates and competing mechanisms (e.g., E1 vs. SN2). Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps. Computational modeling (DFT) can predict energy barriers for pathway dominance .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Methodological Answer: Apply density functional theory (DFT) to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., aldehyde carbon). Compare frontier molecular orbitals (HOMO-LUMO gaps) with nucleophiles like Grignard reagents. Validate predictions experimentally via kinetic isotopic effect (KIE) studies .

Q. How can contradictory analytical data (e.g., GC vs. HPLC retention times) for this compound derivatives be reconciled?

Methodological Answer: Cross-calibrate instruments using certified reference standards. Investigate matrix effects (e.g., solvent interactions in GC vs. HPLC). Perform multivariate statistical analysis (e.g., principal component analysis) to identify outliers or instrumental drift .

Q. What methodologies identify degradation products of this compound under oxidative conditions?

Methodological Answer: Expose the compound to UV/O₃ or Fenton’s reagent, then analyze via LC-QTOF-MS for high-resolution mass data. Use tandem MS/MS to fragment ions and propose structures. Compare fragmentation patterns with databases like NIST or MassBank .

Q. How can enantiomeric resolution of this compound derivatives be achieved?

Methodological Answer: Synthesize chiral derivatives (e.g., hydrazones) and separate via chiral stationary phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase composition (hexane/isopropanol) and flow rate. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. What systematic approaches address gaps in the literature on this compound’s biological interactions?

Methodological Answer: Conduct a meta-analysis of existing toxicokinetic data (e.g., CYP450 metabolism studies) and design in vitro assays (e.g., hepatocyte viability tests). Use cheminformatics tools (e.g., PubChem BioAssay) to predict binding affinities and prioritize targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。